3D,7D,11D-Phytanic acid
3D,7D,11D-Phytanic acid
3D, 7D, 11D-Phytanic acid, also known as 3D, 7D, 11D-phytanate or D, D, D-phytanic acid, belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. 3D, 7D, 11D-Phytanic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 3D, 7D, 11D-Phytanic acid has been primarily detected in feces. Within the cell, 3D, 7D, 11D-phytanic acid is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, 3D, 7D, 11D-phytanic acid can be found in milk and milk products. This makes 3D, 7D, 11D-phytanic acid a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
18654-64-3
VCID:
VC0090792
InChI:
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/t17-,18-,19-/m1/s1
SMILES:
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O
Molecular Formula:
C20H40O2
Molecular Weight:
312.5 g/mol
3D,7D,11D-Phytanic acid
CAS No.: 18654-64-3
Main Products
VCID: VC0090792
Molecular Formula: C20H40O2
Molecular Weight: 312.5 g/mol
CAS No. | 18654-64-3 |
---|---|
Product Name | 3D,7D,11D-Phytanic acid |
Molecular Formula | C20H40O2 |
Molecular Weight | 312.5 g/mol |
IUPAC Name | (3R,7R,11R)-3,7,11,15-tetramethylhexadecanoic acid |
Standard InChI | InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/t17-,18-,19-/m1/s1 |
Standard InChIKey | RLCKHJSFHOZMDR-GUDVDZBRSA-N |
Isomeric SMILES | C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CC(=O)O |
SMILES | CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O |
Canonical SMILES | CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O |
Physical Description | Solid |
Description | 3D, 7D, 11D-Phytanic acid, also known as 3D, 7D, 11D-phytanate or D, D, D-phytanic acid, belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. 3D, 7D, 11D-Phytanic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 3D, 7D, 11D-Phytanic acid has been primarily detected in feces. Within the cell, 3D, 7D, 11D-phytanic acid is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, 3D, 7D, 11D-phytanic acid can be found in milk and milk products. This makes 3D, 7D, 11D-phytanic acid a potential biomarker for the consumption of this food product. |
PubChem Compound | 10380830 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume